Panaxatriol
Overview
Description
Panaxatriol is an organic compound that belongs to the class of dammarane-type tetracyclic triterpene sapogenins. It is an aglycone of ginsenosides, a group of steroid glycosides found in ginseng (Panax ginseng) and notoginseng (Panax pseudoginseng). This compound is formed by the dehydration of protothis compound .
Mechanism of Action
Target of Action
Panaxatriol, a major bioactive component of Panax notoginseng, primarily targets Glycoprotein Ib-α (GP1BA) and heme oxygenase 1 (HO-1) . GP1BA plays a crucial role in platelet adhesion, while HO-1 is involved in the oxidative stress response.
Mode of Action
This compound interacts with its targets to exert its therapeutic effects. It regulates GP1BA, reducing von Willebrand factor (VWF)-mediated platelet adhesion to damaged vascular endothelium, thereby enhancing the probability of anti-platelet aggregation and anti-thrombosis under pathological conditions . Furthermore, this compound increases the expression of HO-1 and activates Nrf2 signaling in neurons in a PI3K/Akt-dependent manner .
Biochemical Pathways
This compound affects several biochemical pathways. It up-regulates the PI3K/AKT/mTOR cell proliferation pathway and the AMPK/SIRT1/FOXO3 cell survival pathway . These pathways are crucial for cell growth, survival, and protection against oxidative stress. Additionally, this compound influences the arachidonic acid metabolites and platelet receptors in serum .
Pharmacokinetics
The absorption of this compound is fast in the gastrointestinal tract. It is metabolized mainly to Rh1 and F1 by intestinal microflora before absorption into the blood . .
Result of Action
The molecular and cellular effects of this compound’s action include stimulation of PC12 cell growth at low doses, while at high doses, it inhibits cell growth . It also significantly attenuates 6-OHDA-induced cytotoxicity . Notably, low dose this compound could significantly prevent the 6-OHDA-induced dopaminergic neuron loss and improve the behavior movement deficiency in zebrafish .
Action Environment
Environmental factors can influence the content of ginsenosides, including this compound, in different parts of the ginseng plant . .
Biochemical Analysis
Biochemical Properties
Panaxatriol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to modulate the activity of superoxide dismutase-1 (SOD1), superoxide dismutase-2 (SOD2), and heme oxygenase (HO-1), which are crucial for maintaining cellular redox balance . Additionally, this compound interacts with the Keap1/Nrf2 pathway, enhancing the expression of antioxidant enzymes and protecting cells from oxidative stress .
Cellular Effects
This compound exerts profound effects on various types of cells and cellular processes. In cardiomyocytes, this compound has been demonstrated to reduce oxidative stress and apoptosis, thereby protecting against myocardial ischemia-reperfusion injury . It also influences cell signaling pathways, such as the Keap1/Nrf2 pathway, leading to increased expression of antioxidant enzymes. Furthermore, this compound affects gene expression and cellular metabolism, promoting cell survival and function under stress conditions .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to Keap1, leading to the activation of Nrf2 and subsequent upregulation of antioxidant enzymes . This interaction inhibits the degradation of Nrf2, allowing it to translocate to the nucleus and activate the transcription of genes involved in antioxidant defense. Additionally, this compound modulates mitochondrial function by preventing the opening of the mitochondrial permeability transition pore (mPTP) and maintaining mitochondrial membrane potential .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under various conditions, maintaining its antioxidant and protective effects over extended periods . Long-term studies have shown that this compound can sustain its beneficial effects on cellular function, reducing oxidative damage and promoting cell survival in both in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits significant protective effects against oxidative stress and apoptosis . At higher doses, there may be threshold effects, and potential toxic or adverse effects could be observed. It is crucial to determine the optimal dosage to maximize the therapeutic benefits of this compound while minimizing any potential risks .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. It enhances the activity of antioxidant enzymes, such as SOD1, SOD2, and HO-1, which play a vital role in detoxifying reactive oxygen species . This compound also affects metabolic flux and metabolite levels, contributing to the maintenance of cellular redox balance and overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization. This compound’s distribution within cells is influenced by its interactions with specific proteins, which may affect its accumulation and localization in different cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. The subcellular localization of this compound influences its interactions with biomolecules and its overall efficacy in exerting its protective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Panaxatriol can be synthesized through microbial conversion technology. This involves the structural modification of 20 ®-panaxatriol to obtain various novel compounds. The process typically involves the use of specific microbial strains that facilitate the conversion .
Industrial Production Methods: In industrial settings, the preparation of this compound derivatives involves the use of advanced organic synthesis techniques. For instance, the Steglich esterification reaction is employed to synthesize derivatives by reacting this compound with corresponding acids in the presence of dicyclohexylcarbodiimide and 4-dimethylaminopyridine .
Chemical Reactions Analysis
Types of Reactions: Panaxatriol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce this compound.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles to introduce new functional groups.
Major Products: The major products formed from these reactions include various this compound derivatives with enhanced biological activities, such as anti-tumor and anti-viral properties .
Scientific Research Applications
Panaxatriol has a wide range of scientific research applications across various fields:
Chemistry:
- Used as a precursor for synthesizing novel compounds with potential therapeutic applications.
- Employed in the study of structure-activity relationships to understand the effects of structural modifications on biological activity .
Biology:
- Investigated for its neuroprotective effects in models of cerebral ischemia/reperfusion injury. It has been shown to regulate biomarkers and metabolic pathways involved in neuroprotection .
Medicine:
- Exhibits immunomodulatory, anti-inflammatory, and anti-cancer properties. It is used in the development of new drugs for treating various diseases, including hepatitis B virus infection .
Industry:
Comparison with Similar Compounds
Panaxatriol is unique among similar compounds due to its specific structural features and biological activities. Similar compounds include:
Panaxadiol: Another dammarane-type triterpene sapogenin found in ginseng.
Ginsenoside Rg1: A ginsenoside with potent neuroprotective and anti-inflammatory properties.
Notoginsenoside R1: Found in notoginseng, it exhibits similar pharmacological activities but has a distinct chemical structure.
This compound stands out due to its unique combination of structural features and diverse biological activities, making it a valuable compound for scientific research and therapeutic applications.
Properties
CAS No. |
32791-84-7 |
---|---|
Molecular Formula |
C30H52O4 |
Molecular Weight |
476.7 g/mol |
IUPAC Name |
(8R,10R,14R)-4,4,8,10,14-pentamethyl-17-[(2R)-2,6,6-trimethyloxan-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol |
InChI |
InChI=1S/C30H52O4/c1-25(2)12-9-13-30(8,34-25)18-10-15-28(6)23(18)19(31)16-21-27(5)14-11-22(33)26(3,4)24(27)20(32)17-29(21,28)7/h18-24,31-33H,9-17H2,1-8H3/t18?,19?,20?,21?,22?,23?,24?,27-,28-,29-,30-/m1/s1 |
InChI Key |
QFJUYMMIBFBOJY-LXHGOYHLSA-N |
SMILES |
CC1(CCCC(O1)(C)C2CCC3(C2C(CC4C3(CC(C5C4(CCC(C5(C)C)O)C)O)C)O)C)C |
Isomeric SMILES |
C[C@@]1(CCCC(O1)(C)C)C2CC[C@@]3(C2C(CC4[C@]3(CC(C5[C@@]4(CCC(C5(C)C)O)C)O)C)O)C |
Canonical SMILES |
CC1(CCCC(O1)(C)C2CCC3(C2C(CC4C3(CC(C5C4(CCC(C5(C)C)O)C)O)C)O)C)C |
Appearance |
Solid powder |
melting_point |
238 - 239 °C |
physical_description |
Solid |
Pictograms |
Irritant |
Purity |
>95% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
panaxatriol panaxatriol, (3beta,6alpha,12beta)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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